4-amino-3-(fluorosulfonyl)benzoic acid 4-amino-3-(fluorosulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2167367-63-5
VCID: VC11494867
InChI: InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11)
SMILES:
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol

4-amino-3-(fluorosulfonyl)benzoic acid

CAS No.: 2167367-63-5

VCID: VC11494867

Molecular Formula: C7H6FNO4S

Molecular Weight: 219.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-amino-3-(fluorosulfonyl)benzoic acid - 2167367-63-5

Description

4-Amino-3-(fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of an amino group and a fluorosulfonyl group attached to a benzoic acid framework. Its molecular formula is C7H6FNO4S, and it has a molecular weight of approximately 221.19 g/mol. This compound features a benzene ring with a fluorosulfonyl group (−SO2F) and an amino group (−NH2) positioned at the 3- and 4-positions, respectively. The unique arrangement of these functional groups imparts specific chemical properties and reactivity, making it valuable in various chemical and biological applications.

Biological Activity and Applications

The biological activity of 4-amino-3-(fluorosulfonyl)benzoic acid is primarily attributed to its reactive fluorosulfonyl group. This group acts as a potent electrophilic warhead that can covalently bond with nucleophilic residues in proteins, such as serine, threonine, cysteine, and lysine. This interaction can lead to modifications that alter protein function and activity, making the compound useful in biochemical studies for probing enzyme mechanisms and interactions.

Applications in Biochemical Research

  • Enzyme Inhibition Studies: The compound is used to study enzyme-substrate interactions and the mechanisms of enzyme inhibition by covalently modifying critical residues within active sites.

  • Protein Modification: It can modify proteins, altering their function and activity, which is essential for understanding enzyme kinetics and the development of selective inhibitors for therapeutic applications.

Comparison with Similar Compounds

While 4-amino-3-(fluorosulfonyl)benzoic acid shares structural similarities with other compounds like 4-amino-3-fluorobenzoic acid and 4-amino-3-sulfamoylbenzoic acid, its unique fluorosulfonyl group enhances its electrophilicity compared to these derivatives. This characteristic positions it as a valuable tool in chemical biology and pharmaceutical research.

Research Findings and Future Directions

Studies involving 4-amino-3-(fluorosulfonyl)benzoic acid have demonstrated its capacity to interact with various enzymes and proteins. Its mechanism of action often involves covalent modification of critical residues within active sites, which can inhibit enzyme activity or alter protein conformation. These interactions are essential for understanding enzyme kinetics and the development of selective inhibitors for therapeutic applications.

Future research directions may include exploring its potential in drug discovery by targeting specific enzymes and proteins involved in disease pathways. Additionally, its use in chemical biology for probing enzyme mechanisms could lead to new insights into biochemical processes and therapeutic targets.

CAS No. 2167367-63-5
Product Name 4-amino-3-(fluorosulfonyl)benzoic acid
Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
IUPAC Name 4-amino-3-fluorosulfonylbenzoic acid
Standard InChI InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11)
Standard InChIKey PZENVZOYLNCYJY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N
Purity 95
PubChem Compound 165512633
Last Modified Aug 25 2023

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